molecular formula C12H11N5S B14640463 Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- CAS No. 55315-42-9

Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)-

Katalognummer: B14640463
CAS-Nummer: 55315-42-9
Molekulargewicht: 257.32 g/mol
InChI-Schlüssel: LKMVFXVKIZEDNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- is a heterocyclic compound that features a thiazole ring substituted with a tetrazolylmethyl group and a m-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- typically involves the formation of the thiazole ring followed by the introduction of the tetrazolylmethyl and m-tolyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a halogenated ketone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods such as the use of organometallic catalysts to facilitate the formation of the desired product. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives and tetrazole-containing molecules. Examples include:

  • Thiazole, 2-(m-tolyl)-
  • Tetrazole, 5-(m-tolyl)-

Uniqueness

What sets Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions and reactivity .

Eigenschaften

CAS-Nummer

55315-42-9

Molekularformel

C12H11N5S

Molekulargewicht

257.32 g/mol

IUPAC-Name

2-(3-methylphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C12H11N5S/c1-8-3-2-4-9(5-8)12-13-10(7-18-12)6-11-14-16-17-15-11/h2-5,7H,6H2,1H3,(H,14,15,16,17)

InChI-Schlüssel

LKMVFXVKIZEDNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CC3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.